Cas no 53963-43-2 (Ginsenoside F1)

Ginsenoside F1 is a rare protopanaxatriol-type saponin derived from ginseng, known for its distinct pharmacological properties. It exhibits higher bioavailability compared to other ginsenosides due to its smaller molecular size and improved absorption. Research suggests potential benefits in modulating metabolic pathways, including anti-inflammatory and neuroprotective effects. Its mechanism may involve interaction with glucocorticoid receptors, making it relevant for studies on stress response and aging. Ginsenoside F1 is also noted for its stability and water solubility, facilitating formulation development. As a purified compound, it serves as a valuable reference standard for analytical and preclinical research in nutraceutical and pharmaceutical applications.
Ginsenoside F1 structure
Ginsenoside F1 structure
Product Name:Ginsenoside F1
CAS No:53963-43-2
MF:C36H62O9
MW:638.872092723846
MDL:MFCD06410947
CID:56501
PubChem ID:9809542
Update Time:2025-10-20

Ginsenoside F1 Chemical and Physical Properties

Names and Identifiers

    • GINSENOSIDEF1
    • (20S)-20-(β-D-Glucopyranosyloxy)dammar-24-ene-3β,6α,12β-triol
    • 3β,6α,12β-Trihydroxy-5α-dammar-24-en-20-yl β-D-glucopyranoside
    • (3b,6a,12b)-3,6,12-Trihydroxydammar-24-ene-20-yl beta-D-glucopyranoside
    • GINSENOSIDE F1(P)
    • 20(S)-Ginsenoside F1(3b,6a,12b)-3,6,12-Trihydroxydammar-24-ene-20-yl beta-D-glucopyranoside
    • 20(S)-Ginsenoside F1
    • Ginsenoside-F1
    • Ginsenoside F1
    • (2R,3S,4R,5S,6S)-2-(Hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-t
    • MFCD06410947
    • (20S)-ginsenoside F1
    • Q-100611
    • DTXSID00968777
    • CHEBI:77150
    • Ginsenoside F1, >=98% (HPLC)
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol
    • (beta,6alpha,12beta)-3,6,12-trihydroxydammar-24-en-20-yl beta-D-glucopyranoside
    • Q27146705
    • AKOS037514665
    • s9299
    • C20780
    • AS-76768
    • CCG-270314
    • CS-3842
    • CHEMBL584011
    • HY-N0598
    • 53963-43-2
    • A)-3,6,12-trihydroxydammar-24-en-20-yl
    • (3
    • SY068854
    • SCHEMBL21297623
    • A,6
    • A-D-glucopyranoside
    • A,12
    • panaxoside A progenin
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-((2S)-6-methyl-2-((3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)hept-5-en-2-yl)oxyoxane-3,4,5-triol
    • DA-63761
    • beta-D-Glucopyranoside, (3beta,6aalpha,12beta)-3,6,12-trihydroxydammar-24-ene-20-yl
    • (3ss,6a,12ss)-3,6,12-Trihydroxydammar-24-en-20-yl ss-D-glucopyranoside; 20(S)-Ginsenoside F1; Panaxoside A progenin
    • ginsenoside G-F1
    • MDL: MFCD06410947
    • Inchi: 1S/C36H62O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1
    • InChI Key: XNGXWSFSJIQMNC-FIYORUNESA-N
    • SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3[C@H](C[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)[C@H]21)O)O

Computed Properties

  • Exact Mass: 638.43900
  • Monoisotopic Mass: 638.43938355 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 7
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 638.9
  • XLogP3: 4.3
  • Topological Polar Surface Area: 160

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 752.9℃ at 760mmHg
  • Flash Point: 408.4±32.9 °C
  • Refractive Index: 1.58
  • PSA: 160.07000
  • LogP: 3.29560

Ginsenoside F1 Security Information

Ginsenoside F1 Pricemore >>

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Ginsenoside F1 Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 12-Tungstosilicic acid Solvents: Methanol ,  Water ;  5 h, pH 3, rt → 60 °C
Reference
A novel catalytic application of heteropoly acids: Chemical transformation of major ginsenosides into rare ginsenosides exemplified by Rg1
Cao, Jie; et al, Science China: Chemistry, 2017, 60(6), 748-753

Ginsenoside F1 Raw materials

Ginsenoside F1 Preparation Products

Ginsenoside F1 Suppliers

Amadis Chemical Company Limited
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(CAS:53963-43-2)Ginsenoside F1
Order Number:A870598
Stock Status:in Stock
Quantity:50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):402.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:53963-43-2)Ginsenoside F1
A870598
Purity:99%
Quantity:50mg
Price ($):402.0
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